![molecular formula C13H20N2O2 B3346418 1-[(3,5-Dimethoxyphenyl)methyl]piperazine CAS No. 118778-74-8](/img/structure/B3346418.png)
1-[(3,5-Dimethoxyphenyl)methyl]piperazine
Overview
Description
1-[(3,5-Dimethoxyphenyl)methyl]piperazine is an organic compound with the molecular formula C12H18N2O2 . It has a molecular weight of 222.29 . The compound appears as an oil .
Molecular Structure Analysis
The InChI code for 1-[(3,5-Dimethoxyphenyl)methyl]piperazine is 1S/C12H18N2O2/c1-15-11-7-10(8-12(9-11)16-2)14-5-3-13-4-6-14/h7-9,13H,3-6H2,1-2H3 . This code provides a specific description of the molecule’s structure.Scientific Research Applications
Cancer Research
This compound has been studied for its potential in cancer research . It has been shown to induce apoptosis of cancer cells by downregulating Bcl-2 protein levels and causing G2/M cell cycle arrest . It also has a synergistic effect in growth inhibition when combined with known anticancer agents in cancer cells . It has potent anti-growth activity in drug-resistant cancer cells as well as anti-proliferation of cancer cells at IC 50 values of low nanomolar concentrations .
Interaction with p68 RNA Helicase
The compound interacts with p68 RNA helicase (also known as DDX5), a member of the DEAD box family of RNA helicases . p68 has been demonstrated to play a vital role in cell proliferation and tumor/cancer progression . The compound does not exert its anti-cancer effects by inhibition of RNA unwinding by p68. Instead, it completely abrogates the β-catenin stimulated ATPase activity of p68 with an IC 50 of 61 nM .
Antimicrobial Activity
The compound has been studied for its antimicrobial activity . The piperazinomethyl derivatives displayed broad-spectrum antibacterial activities . Some compounds showed potent activity against the tested Gram-positive bacteria .
Anti-Proliferative Activity
The compound has been evaluated for its anti-proliferative activity . The optimum anti-proliferative activity was attained by certain compounds . They were evaluated against prostate cancer (PC3), human colorectal cancer (HCT-116), human hepatocellular carcinoma (HePG-2), human epithelioid carcinoma (HeLa), and human breast cancer (MCF7) cell lines .
properties
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-16-12-7-11(8-13(9-12)17-2)10-15-5-3-14-4-6-15/h7-9,14H,3-6,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBONNKXMYASOKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCNCC2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-Dimethoxyphenyl)methyl]piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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